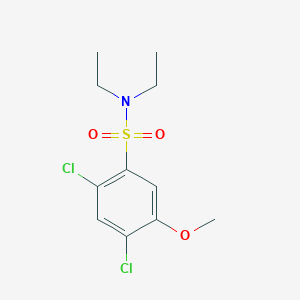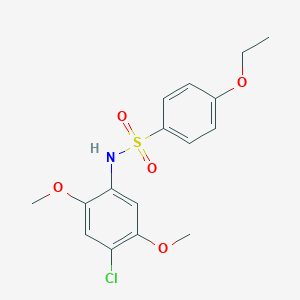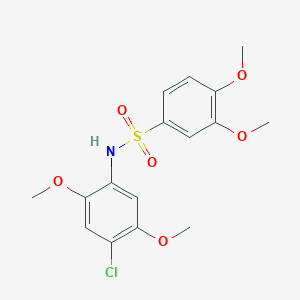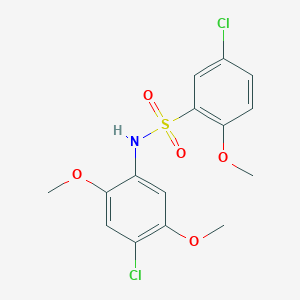![molecular formula C15H14BrNO2S B288844 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-911543 and is a selective inhibitor of the protein kinase CK1δ. In
Mecanismo De Acción
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline selectively inhibits CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell division, proliferation, and circadian rhythm. By inhibiting CK1δ, BMS-911543 disrupts the normal functioning of these processes, leading to the inhibition of cancer cell growth, improvement of cognitive function and memory, and regulation of the sleep-wake cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, BMS-911543 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BMS-911543 improves cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 regulates the sleep-wake cycle by targeting CK1δ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline in lab experiments include its high selectivity for CK1δ, which allows for targeted inhibition of this protein kinase. Additionally, BMS-911543 has been shown to be effective in various applications such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. However, the limitations of using BMS-911543 in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for the research and development of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline. These include:
1. Further investigation of the mechanism of action of BMS-911543 to better understand its effects on cellular processes.
2. Development of more efficient synthesis methods to increase the yield and purity of the final product.
3. Exploration of the potential applications of BMS-911543 in other fields such as immunology and infectious diseases.
4. Investigation of the potential side effects and toxicity of BMS-911543 to ensure its safety for use in humans.
5. Development of more potent and selective inhibitors of CK1δ for improved efficacy and specificity.
Métodos De Síntesis
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction results in the formation of the final product with a yield of around 50-60%. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, BMS-911543 has been shown to inhibit the growth of cancer cells by targeting CK1δ, which is involved in the regulation of cell division and proliferation. In neurodegenerative diseases, BMS-911543 has been shown to improve cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 has been shown to regulate the sleep-wake cycle by targeting CK1δ.
Propiedades
Fórmula molecular |
C15H14BrNO2S |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
Clave InChI |
SFUFIFJAOSZDRG-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)



![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)
![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)

